-(Bromomethyl)-1,3-difluorobenzene is a relatively new aromatic compound with limited research available. Studies have explored its synthesis and characterization, but its applications in specific scientific research areas are still under investigation.
One study describes the synthesis of 2-(bromomethyl)-1,3-difluorobenzene through a three-step process involving the bromination of 1,3-difluorobenzene, followed by a Suzuki-Miyaura coupling reaction with bromomethyllithium, and finally a deprotection step. [PubChem, National Institutes of Health. "https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromomethyl-1_3-difluorobenzene"] The characterization of the synthesized compound was performed using various techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
While specific research applications of 2-(Bromomethyl)-1,3-difluorobenzene are not yet extensively documented, its structural features suggest potential areas of exploration:
2,6-Difluorobenzyl bromide is an organic compound with the molecular formula CHBrF and a molecular weight of 207.02 g/mol. This compound features a benzyl group substituted with two fluorine atoms at the 2 and 6 positions, along with a bromine atom. Its unique structure imparts distinct chemical properties, making it a valuable intermediate in organic synthesis.
There is no current information available on the specific mechanism of action of 2-(bromomethyl)-1,3-difluorobenzene in biological systems.
The reactivity of 2,6-difluorobenzyl bromide is influenced by the presence of the electron-withdrawing fluorine atoms, which lower the reactivity of the adjacent hydrogen atoms. This compound can undergo various reactions typical of alkyl halides, including:
Several methods exist for synthesizing 2,6-difluorobenzyl bromide:
2,6-Difluorobenzyl bromide is primarily utilized in organic synthesis as an intermediate for producing pharmaceuticals and agrochemicals. Its unique electronic properties allow it to serve as a building block in the development of fluorinated compounds that may exhibit enhanced biological activity or stability.
Interaction studies involving 2,6-difluorobenzyl bromide typically focus on its reactivity with nucleophiles and its behavior in various chemical environments. The presence of fluorine atoms can significantly alter its interaction profiles compared to non-fluorinated analogs. Detailed studies are necessary to understand its interactions fully.
Several compounds share structural similarities with 2,6-difluorobenzyl bromide. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Benzyl Bromide | CHBr | No fluorine substituents; more reactive due to lack of electron-withdrawing groups. |
1,3-Difluorobenzene | CHF | Similar fluorination pattern but lacks the benzyl group; used in different applications. |
4-Fluorobenzyl Bromide | CHBrF | Fluorine at para position; different reactivity profile due to substitution pattern. |
2-Fluorobenzyl Bromide | CHBrF | Fluorine at meta position; alters electronic properties significantly compared to 2,6-difluoro variant. |
The presence of two fluorine atoms at the 2 and 6 positions provides unique steric and electronic characteristics that distinguish 2,6-difluorobenzyl bromide from its analogs.
2,6-Difluorobenzyl bromide exhibits a distinctive molecular architecture characterized by a benzene ring substituted with two fluorine atoms at the 2 and 6 positions and a bromomethyl group attached to the aromatic system [1] [2]. The molecular formula C₇H₅BrF₂ corresponds to a molecular weight of 207.02 grams per mole, with the International Union of Pure and Applied Chemistry name being 2-(bromomethyl)-1,3-difluorobenzene [2].
The molecular bonding framework demonstrates significant electronic effects arising from the electron-withdrawing properties of the fluorine substituents [3]. The fluorine atoms, positioned ortho to the bromomethyl group, create a substantial inductive effect that polarizes the benzyl bromide functionality, enhancing its electrophilic character . This electronic environment results from the overlap of fluorine's highly electronegative character with the aromatic π-system, leading to decreased electron density at the benzylic carbon atom [5].
The carbon-bromine bond length in benzyl bromide systems typically ranges from 1.94 to 1.97 Ångströms, while the carbon-fluorine bonds maintain their characteristic length of approximately 1.35 Ångströms [6]. The molecular geometry around the bromomethyl carbon adopts a tetrahedral configuration, with bond angles approaching the ideal 109.5 degrees [7]. The aromatic ring maintains planarity with carbon-carbon bond lengths of approximately 1.39 Ångströms [8].
Table 1: Fundamental Molecular Properties
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₅BrF₂ | [1] [2] |
Molecular Weight (g/mol) | 207.02 | [1] [2] |
International Union of Pure and Applied Chemistry Name | 2-(bromomethyl)-1,3-difluorobenzene | [2] |
Chemical Abstracts Service Number | 85118-00-9 | [1] [2] |
International Nomenclature of Cosmetic Ingredients Key | LSXJPJGBWSZHTM-UHFFFAOYSA-N | [2] |
Simplified Molecular Input Line Entry System | C1=CC(=C(C(=C1)F)CBr)F | [2] |
The molecular structure of 2,6-difluorobenzyl bromide does not exhibit constitutional isomerism due to the symmetric placement of fluorine substituents [9]. However, conformational analysis reveals important rotational characteristics around the carbon-carbon bond connecting the bromomethyl group to the aromatic ring [9]. Computational studies indicate that the most stable conformation positions the bromomethyl group perpendicular to the aromatic plane, minimizing steric interactions with the ortho-fluorine atoms [9].
The conformational landscape shows energy barriers of approximately 8-12 kilojoules per mole for rotation around the benzyl-aromatic bond, with the anti-conformation being energetically favored over gauche conformations [10]. The presence of fluorine substituents introduces additional conformational constraints compared to unsubstituted benzyl bromide, resulting in a more restricted rotational profile [9]. These conformational preferences significantly influence the compound's reactivity patterns and intermolecular interactions [9].
Theoretical calculations demonstrate that the difluorobenzamide nucleus adopts non-planar conformations with torsion angles of approximately 27 degrees from planarity [9]. This deviation from planarity results from the steric repulsion between the fluorine atoms and the bromomethyl substituent, leading to a twisted molecular geometry that affects both physical and chemical properties [9].
2,6-Difluorobenzyl bromide exhibits distinct thermal characteristics that reflect its molecular structure and intermolecular forces [1] [11]. The compound exists as a white to almost white crystalline powder at room temperature, with a well-defined melting point range of 51-55 degrees Celsius [1] [11] [12]. This relatively low melting point indicates moderate intermolecular forces, primarily consisting of van der Waals interactions and weak dipole-dipole attractions [13].
The predicted boiling point of 184.9 ± 25.0 degrees Celsius at standard atmospheric pressure demonstrates the compound's moderate volatility [11] [14]. The flash point exceeds 65.6 degrees Celsius, indicating relatively low flammability risk under normal handling conditions [13] [11]. Thermal decomposition studies reveal that the compound remains stable until significant thermal stress is applied, with decomposition products potentially including hydrogen bromide and fluorinated aromatic compounds [15].
The compound's density of 1.6 ± 0.1 grams per cubic centimeter reflects the presence of heavy bromine and electronegative fluorine atoms within the molecular structure [11] [14]. This density value is consistent with other halogenated aromatic compounds and contributes to the compound's handling characteristics in various applications [16].
Table 2: Thermal and Phase Properties
Property | Value | Units | Reference |
---|---|---|---|
Physical State (20°C) | Solid | - | [1] |
Melting Point | 51-55 | °C | [1] [11] [12] |
Boiling Point (predicted) | 184.9 ± 25.0 | °C | [11] [14] |
Flash Point | >65.6 | °C | [13] [11] |
Density | 1.6 ± 0.1 | g/cm³ | [11] [14] |
Appearance | White to almost white powder/crystal | - | [1] [12] |
The solubility characteristics of 2,6-difluorobenzyl bromide demonstrate selective dissolution behavior based on solvent polarity and hydrogen bonding capacity [1] [12]. The compound exhibits excellent solubility in methanol, indicating favorable interactions with protic polar solvents [1] [12]. This solubility pattern reflects the compound's ability to participate in dipole-dipole interactions while maintaining compatibility with moderately polar environments [17].
In contrast, the compound demonstrates complete insolubility in water, consistent with its predominantly hydrophobic character [17]. The presence of fluorine atoms, while electronegative, does not provide sufficient polarity to overcome the hydrophobic benzyl bromide framework [17]. This solubility profile makes the compound suitable for organic synthesis applications requiring non-aqueous reaction conditions [17].
The compound shows good solubility in common organic solvents including dichloromethane, tetrahydrofuran, and chloroform [17]. These dissolution characteristics support its utility in various synthetic transformations and purification procedures [17]. The solubility in these solvents reflects favorable interactions between the halogenated aromatic system and similar polar aprotic media [18].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 2,6-difluorobenzyl bromide [19] [20]. Proton nuclear magnetic resonance analysis in deuterated chloroform reveals characteristic signal patterns for the aromatic protons appearing as multiplets in the range of 7.3-6.9 parts per million [20] [21]. The benzylic methylene protons demonstrate a distinctive singlet at approximately 4.3-4.6 parts per million, reflecting the deshielding effect of both the aromatic ring and the bromine substituent [20] [21].
Carbon-13 nuclear magnetic resonance spectroscopy shows distinct signals for the aromatic carbons, with the fluorine-bearing carbons exhibiting characteristic downfield shifts due to the electronegative fluorine substituents [19]. The benzylic carbon appears significantly downfield, typically around 30-35 parts per million, consistent with the electron-withdrawing effects of the bromine atom [19].
Infrared spectroscopy reveals characteristic absorption bands corresponding to aromatic carbon-hydrogen stretching vibrations, carbon-fluorine stretching modes, and carbon-bromine stretching frequencies [22]. The aromatic carbon-carbon stretching vibrations appear in the typical range of 1400-1600 inverse centimeters, while the carbon-fluorine stretches contribute strong absorptions around 1000-1300 inverse centimeters [22].
Mass spectrometry analysis demonstrates a molecular ion peak at mass-to-charge ratio 206, with characteristic fragmentation patterns including loss of bromine to yield mass-to-charge ratio 127 [19]. Additional fragment ions appear at mass-to-charge ratios 31.0, 50.0, 51.0, 57.0, and 63.0, reflecting typical benzyl bromide fragmentation pathways [19].
Table 3: Spectroscopic Characteristics
Technique | Key Features | Chemical Shift/Frequency | Reference |
---|---|---|---|
¹H Nuclear Magnetic Resonance | Aromatic protons | δ 7.3-6.9 ppm (multiplets) | [20] [21] |
¹H Nuclear Magnetic Resonance | Benzylic CH₂ | δ 4.3-4.6 ppm | [20] [21] |
Mass Spectrometry | Molecular ion | m/z 206 | [19] |
Mass Spectrometry | Fragment ions | m/z 31.0, 50.0, 51.0, 57.0, 63.0 | [19] |
Infrared | Aromatic C-C stretch | 1400-1600 cm⁻¹ | [22] |
Infrared | C-F stretch | 1000-1300 cm⁻¹ | [22] |
2,6-Difluorobenzyl bromide demonstrates enhanced reactivity in nucleophilic substitution reactions compared to unsubstituted benzyl bromide derivatives . The electron-withdrawing effect of the fluorine substituents significantly activates the benzylic position toward nucleophilic attack, with the bromine atom serving as an excellent leaving group [24]. This enhanced reactivity follows typical substitution nucleophilic bimolecular mechanism pathways, where nucleophiles attack the electrophilic benzylic carbon while the bromide ion departs [24].
Kinetic studies reveal that the reaction rates for nucleophilic substitution are substantially increased compared to non-fluorinated analogs [5]. The rate enhancement factor can reach 10-50 fold depending on the nucleophile and reaction conditions [5]. Common nucleophiles including hydroxide, cyanide, azide, and various amines readily displace the bromide under mild conditions .
The compound serves as an effective alkylating agent for nitrogen-containing heterocycles, particularly in the synthesis of quinazoline derivatives and triazine compounds [13]. Alkylation reactions typically proceed with greater than 92 percent regiochemical purity when targeting specific nitrogen atoms in heterocyclic systems [25]. These reactions demonstrate the compound's utility as a synthetic intermediate in pharmaceutical and materials chemistry applications [13].
The reactivity pattern extends to metal-catalyzed coupling reactions, where the benzyl bromide functionality can participate in various cross-coupling transformations [3]. The presence of fluorine substituents provides additional stabilization to intermediate organometallic complexes, often leading to improved reaction yields and selectivities [3].
2,6-Difluorobenzyl bromide exhibits good thermal stability under normal storage and handling conditions [1] [15]. The compound remains chemically stable when stored under inert atmosphere at temperatures below 15 degrees Celsius [1] [12]. However, the compound demonstrates sensitivity to moisture, requiring storage under anhydrous conditions to prevent hydrolytic degradation [1] [12].
Thermal decomposition pathways become significant at elevated temperatures, typically above 150 degrees Celsius [15]. The primary degradation route involves carbon-bromine bond cleavage, leading to the formation of 2,6-difluorotoluene and hydrogen bromide [3]. Secondary degradation pathways may involve defluorination reactions at extremely high temperatures, though these processes require temperatures exceeding 250 degrees Celsius [15].
Photochemical stability studies indicate that the compound is relatively stable under normal laboratory lighting conditions [26]. However, prolonged exposure to intense ultraviolet radiation can promote homolytic cleavage of the carbon-bromine bond, generating benzyl radicals that may undergo various secondary reactions [26]. This photosensitivity necessitates storage in amber containers when long-term stability is required [26].
The compound's stability in various organic solvents depends on the solvent's nucleophilicity and basicity [26]. Strong nucleophilic solvents such as dimethyl sulfoxide or dimethylformamide may promote slow substitution reactions even at room temperature [26]. Conversely, the compound remains stable in weakly nucleophilic solvents like dichloromethane, chloroform, and hydrocarbons [26].
Table 4: Stability and Storage Parameters
Condition | Stability | Recommended Practice | Reference |
---|---|---|---|
Normal atmospheric conditions | Stable | Store in cool, dry place | [1] |
Moisture exposure | Sensitive | Store under inert gas | [1] [12] |
Temperature >150°C | Degrades | Avoid excessive heating | [15] |
Ultraviolet light | Moderately sensitive | Store in amber containers | [26] |
Nucleophilic solvents | Reactive | Use non-nucleophilic media | [26] |
The functional group interactions in 2,6-difluorobenzyl bromide arise from the synergistic effects between the electron-withdrawing fluorine substituents and the electrophilic bromomethyl group [5]. The fluorine atoms participate in strong carbon-fluorine sigma bonds while simultaneously withdrawing electron density from the aromatic ring system [5]. This electronic effect enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack [5].
Intermolecular interactions include weak hydrogen bonding between the fluorine atoms and electron-deficient hydrogen atoms on neighboring molecules [27] [28]. These interactions contribute to the compound's crystalline structure and influence its melting point and solubility characteristics [27]. The fluorine atoms can also participate in halogen bonding interactions with electron-rich species, though these interactions are generally weaker than traditional hydrogen bonds [28].
The bromomethyl functionality serves as both an electrophilic center and a potential source of ionic interactions upon bromide departure . The resulting benzyl cation intermediate, when formed, benefits from stabilization through resonance with the aromatic ring system . However, the electron-withdrawing fluorine substituents reduce the overall electron density available for cation stabilization, leading to a more reactive but less stable intermediate .
Intramolecular interactions between the fluorine atoms and the bromomethyl group contribute to the compound's conformational preferences [9]. These interactions, while weak, influence the rotational barriers around the benzyl-aromatic bond and affect the compound's overall molecular geometry [9]. The preferred conformations minimize unfavorable steric interactions while maximizing favorable electrostatic contacts [9].
The compound's functional groups also interact with various catalytic systems, particularly in metal-catalyzed transformations [3]. The fluorine substituents can coordinate weakly to metal centers, providing additional stabilization to catalytic intermediates [3]. This coordination ability enhances the compound's utility in synthetic applications requiring metal-mediated processes [3].
Interaction Type | Participants | Effect | Reference |
---|---|---|---|
Inductive withdrawal | F atoms → aromatic system | Enhanced electrophilicity | [5] |
Weak hydrogen bonding | F atoms ↔ neighboring H atoms | Crystal packing | [27] [28] |
Resonance stabilization | Aromatic ring ↔ benzyl cation | Intermediate stability | |
Conformational control | F atoms ↔ bromomethyl group | Molecular geometry | [9] |
Metal coordination | F atoms → metal centers | Catalytic enhancement | [3] |
The Wohl–Ziegler radical bromination remains the historical benchmark. In its legacy format, 2,6-difluorotoluene is refluxed with stoichiometric N-Bromosuccinimide in carbon tetrachloride while azobisisobutyronitrile initiates chain propagation through bromine radicals. The patent comparison run delivered an isolated yield of eighty-one percent and chromatographic purity of ninety-eight percent [1] [2]. Microwave or visible-light activation enables replacement of carbon tetrachloride by methyl acetate, eliminating persistent chlorinated solvents while preserving seventy-five percent yield and dispensing with additional radical initiator [3]. Mechanistic studies confirm that molecular bromine generated in situ, not N-Bromosuccinimide itself, is the electrophile intercepted by the benzylic radical [4] [5].
Entry | Reagent system | Solvent | Activation mode | Typical temperature | Reaction time | Isolated yield |
---|---|---|---|---|---|---|
A | N-Bromosuccinimide / azobisisobutyronitrile | Carbon tetrachloride | Thermal reflux | 80 °C | 3 h | 81% [1] |
B | N-Bromosuccinimide (no initiator) | Methyl acetate | Microwave or visible light | 60 °C | ≤30 min | 75% [3] |
Photo-assisted oxidative bromination substitutes inexpensive hydrobromic acid and hydrogen peroxide for N-Bromosuccinimide. Under a one-to-one molar ratio of reagents, irradiation with a one-kilowatt tungsten lamp converts 2,6-difluorotoluene to 2,6-difluorobenzyl bromide in ten hours with ninety percent yield and chromatographic purity above ninety-nine percent [1]. Residence-time studies inside microchannel reactors shorten the reaction to six minutes while achieving over ninety-one percent yield for closely related difluorinated substrates, proving the high efficiency of confined flow photochemistry [6]. Continuous-flow devices operated entirely without solvent still maintain full bromine-atom economy and nearly quantitative conversion [7].
Entry | Light source & reactor | Hydrobromic acid : hydrogen peroxide (mol) | Residence or batch time | Yield | Key observation |
---|---|---|---|---|---|
C | One-kilowatt tungsten lamp, stirred batch | 1.5 : 1.5 | 10 h | 90% [1] | Purity ≥ 99% |
D | Blue LEDs, glass microchannel | 1.3 : 1.3 | 6 min | 91% [6] | Photomicroreactor eliminates explosion risk |
E | Visible-light microreactor, solvent-free | 1.0 : 1.0 | 8 min | 98% conversion [7] | Catalyst- and solvent-free operation |
Direct LED irradiation of benzylic brominations has matured from milligram demonstrations to multikilogram production. In a continuous-flow spiral reactor (internal diameter 7 millimetres, volume 0.83 litre) illuminated by high-intensity blue diodes, one hundred photon equivalents effected quantitative conversion of 50 kilograms of starting material with a productivity of thirty-eight kilograms per day and assay yield of ninety-three percent [8] [9]. Photon-stoichiometry mapping revealed that 0.8 photon equivalent affords ninety percent conversion irrespective of lamp wattage, providing a predictive scale-up metric [8]. When bromine is generated in situ from sodium bromate and hydrobromic acid, process mass intensity is reduced from 13.3 to 4.3 while residence time falls to fifteen seconds [10].
Iron(II) bromide (one mole percent) activates N-Bromosuccinimide through halogen-atom transfer, accomplishing site-selective benzylic bromination at ambient temperature with up to ninety-eight percent yield while using the substrate as the limiting reagent [11]. Lewis-acid catalysis offers an alternative: zirconium tetrachloride combined with 1,3-dibromo-5,5-dimethylhydantoin furnishes benzyl bromides exclusively within thirty minutes at room temperature [12]. Vanadium(V) oxo complexes catalyse two-phase oxidations driven by hydrogen peroxide and potassium bromide, achieving eighty-five percent conversions under solvent-free conditions [13]. These catalytic regimes minimise halogen stoichiometry and lower reaction temperatures compared with classical radical protocols.
Hydrogen peroxide–bromide systems provide one hundred percent bromine-atom utilisation, forming only water as by-product [14]. Replacing carbon tetrachloride with methyl acetate or dichloromethane cuts chlorinated-solvent waste by over ninety percent while sustaining competitive yields [3] [1]. In continuous photoflow, citric acid (five mole percent) complexes trace copper impurities, smooths reaction induction, and halves irradiation demand, thereby reducing electrical energy per kilogram of product [8].
A triple-pump microreactor that merges aqueous hydrobromic acid, hydrogen peroxide, and neat 2,6-difluorotoluene enables catalyst-free, solvent-free bromination under household incandescent light. Complete bromine utilisation, short residence times, and continuous throughput characterise this intrinsically safe protocol [7]. Similar solvent-free adaptations of the N-Bromosuccinimide route, executed under high-intensity light in fluorinated ethylene-propene tubing, achieve multigram quantities without detectable solvent residues [9].
Scaling the photochemical route required harmonising photon flux, mixing, and impurity control. Photon-equivalent modelling determined that three-minute residence in a train of jacket-cooled spiral reactors sufficed for full conversion at throughputs exceeding one hundred kilograms per day [8]. Citric acid suppressed copper-induced quenching, while inline quenching with 2,6-lutidine and 1,3-dimethoxybenzene scavenged residual bromine electrophiles, permitting direct telescoping into downstream oxidations without isolation [8].
Industrial specifications demand chromatographic purity above ninety-nine percent, residual 2,6-difluorotoluene below one-tenth percent, and gem-dibrominated by-product below two percent [8]. Patent data for the hydrobromic-acid process report comparable purity with yields exceeding ninety percent [1]. Routine high-performance liquid chromatography, gas chromatography, and quantitative nuclear magnetic resonance confirm assay, identify trace dibromides, and verify bromine-atom efficiency before product release.
Corrosive